

chemical properties of Biotin-maleimide compounds

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Compound of Interest

Compound Name: Biotin-maleimide

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An In-depth Technical Guide to the Chemical Properties of **Biotin-Maleimide** Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical properties, experimental applications, and technical considerations for using **biotin-maleimide** compounds. These heterobifunctional crosslinkers are invaluable tools for the specific biotinylation of molecules, enabling a wide array of applications in diagnostics, proteomics, and drug delivery.

Core Chemical Properties

Biotin-maleimide compounds consist of three key components: a biotin moiety for high-affinity binding to streptavidin and avidin, a maleimide group for covalent conjugation to sulfhydryl groups, and often a spacer arm to enhance solubility and reduce steric hindrance.^{[1][2][3]}

Reactivity and Specificity

The primary utility of **biotin-maleimide** lies in the specific and efficient reaction of the maleimide group with thiol (sulfhydryl) groups, which are present in the side chains of cysteine residues in proteins and peptides.^{[1][4]}

- **Reaction Mechanism:** The conjugation occurs via a Michael addition reaction, where the nucleophilic thiol group attacks one of the vinyl carbons of the maleimide ring.^{[1][5]} This forms a stable, covalent thioether bond.^{[1][6]}

- **pH Dependence:** The reaction is highly pH-dependent. The optimal pH range for selective thiol conjugation is between 6.5 and 7.5.^{[6][7][8]} Within this range, the thiol group is sufficiently nucleophilic to react efficiently while minimizing side reactions.^[7] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with primary amines.^{[7][8]}
- **Side Reactions:**
 - **Hydrolysis:** At pH values above 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, opening to form an unreactive maleamic acid, which reduces conjugation yield.^{[7][9]}
 - **Reaction with Amines:** At pH above 7.5, the maleimide group loses its specificity for thiols and can begin to react with primary amines, such as the side chain of lysine residues.^{[7][8]}

Stability and Storage

Proper storage and handling are critical to maintain the reactivity of **biotin-maleimide** reagents and the stability of the resulting conjugates.

- **Reagent Stability:** Solid **biotin-maleimide** powder should be stored at -20°C, desiccated, and protected from light.^{[3][5][10][11]} Stock solutions should be prepared immediately before use in an anhydrous solvent like DMSO or DMF to prevent moisture-induced hydrolysis.^{[7][8]} DMSO stock solutions are generally stable for up to one month when stored properly at -20°C.^{[8][12]}
- **Conjugate Stability:** The thioether bond formed is generally stable.^[3] However, it can be susceptible to a retro-Michael reaction, particularly in environments with a high concentration of other thiols (e.g., glutathione in vivo).^{[7][8]} The stability of the linkage can be enhanced by the hydrolysis of the succinimide ring to the more stable succinamic acid form.^{[8][9]}

Solubility

The solubility of **biotin-maleimide** compounds is influenced by their structure, particularly the spacer arm.

- **Organic Solvents:** Most **biotin-maleimide** reagents are soluble in anhydrous organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).^{[5][10]} A stock

solution in DMSO at 10-20 mg/mL can typically be prepared.

- Aqueous Solubility: **Biotin-maleimide** variants incorporating a hydrophilic polyethylene glycol (PEG) spacer arm exhibit increased water solubility.[2][6][13] This property helps prevent the aggregation of labeled proteins when stored in solution.[6][13]

Quantitative Data Summary

The following tables summarize key quantitative data for working with **biotin-maleimide** compounds.

Table 1: Physicochemical Properties of a Representative **Biotin-Maleimide**

Property	Value	Reference
Chemical Name	6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N'-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}hexanehydrazide	[14]
CAS Number	116919-18-7	[15]
Molecular Formula	C ₂₀ H ₂₉ N ₅ O ₅ S	[15]
Molecular Weight	451.54 g/mol	[15]
Appearance	White to off-white powder	[5]

| Purity | Typically ≥95% |[5][14] |

Table 2: Solubility of **Biotin-Maleimide**

Solvent	Solubility	Notes	Reference
DMSO	10-20 mg/mL	A clear, colorless solution is formed. Higher concentrations (up to 50 mg/mL) may require gentle heating.	[11]
DMF	Soluble	Anhydrous DMF is recommended for stock solutions.	[8][10]
Acetic Acid	20 mg/mL		[15]

| Water / PBS| Generally low; PEGylated versions are more soluble | Biotin-PEO-maleimide can be solubilized in PBS at pH 7.4 to prepare a 2 mM solution without organic solvents. |[6] [12] |

Table 3: Recommended Reaction Conditions for Thiol Biotinylation

Parameter	Recommended Value	Notes	Reference
pH	6.5 - 7.5	Optimal range for selective and efficient thiol conjugation.	[6] [7] [8]
Buffer	Phosphate, HEPES, or Tris (10-100 mM)	Buffer must be free of extraneous thiol compounds (e.g., DTT, β -mercaptoethanol).	[7] [10] [16]
Molar Ratio (Reagent:Protein)	5:1 to 20:1	A starting point; may require optimization based on protein concentration and number of free thiols.	[7] [13] [17]
Temperature	Room Temperature (or 4°C)	Most conjugations are performed at room temperature.	[10] [18]

| Incubation Time | 30 min - 4 hours (or overnight at 4°C) | Reaction with small molecule thiols is often faster. [\[5\]](#)[\[10\]](#)[\[18\]](#) |

Table 4: Effect of pH on Maleimide Reactivity and Stability

pH Range	Reaction Rate with Thiols	Hydrolysis Rate	Risk of Amine Reaction	Recommendation	Reference
< 6.5	Slow	Very Low	Negligible	Suboptimal; reaction is slow due to protonation of the thiol.	[7]
6.5 - 7.5	Optimal	Low	Minimal	Recommended range for selective and efficient thiol conjugation.	[7][8]
> 7.5	Fast	Significant	Becomes Competitive	Not recommended; increased risk of maleimide hydrolysis and loss of selectivity.	[7][8]

| > 8.0 | Fast | Rapid | Significant | Hydrolysis becomes significantly faster; reactivity with amines is possible. [7][17] |

Experimental Protocols

Protocol 1: Biotinylation of a Thiol-Containing Protein (e.g., IgG)

This protocol provides a general procedure for labeling proteins with free sulfhydryl groups.

- Protein Preparation: a. Dissolve the protein to be labeled in a sulfhydryl-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[7][18] b. If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Add a 10-100

fold molar excess of a thiol-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 30-60 minutes at room temperature.[7][19] Note: If using DTT, it must be removed via a desalting column before adding the maleimide reagent.[7]

- **Biotin-Maleimide** Reagent Preparation: a. Allow the vial of **biotin-maleimide** powder to equilibrate to room temperature before opening to prevent moisture condensation.[8] b. Immediately before use, dissolve the **biotin-maleimide** in anhydrous DMSO or DMF to create a 10 mM stock solution.[7][12]
- Conjugation Reaction: a. Add a 10- to 20-fold molar excess of the **biotin-maleimide** stock solution to the protein solution.[7] Add the reagent slowly with gentle mixing.[19] b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[7] Protect the reaction from light.[5][7]
- Quenching Reaction (Optional but Recommended): a. To stop the reaction and consume any unreacted maleimide, add a quenching reagent such as L-cysteine or β -mercaptoethanol to a final concentration of 10-100 mM.[5] b. Incubate for 15-30 minutes at room temperature.[5]
- Purification of the Conjugate: a. Remove excess, unreacted **biotin-maleimide** and quenching reagent using size-exclusion chromatography (e.g., a Sephadex G-25 desalting column), dialysis, or spin filtration.[5][7][18] b. Collect the protein-containing fractions. The biotinylated protein is now ready for downstream applications or storage. For long-term storage, store at >0.5 mg/mL at 4°C or, with 50% glycerol, at -20°C.[16][20]

Protocol 2: Quantifying Maleimide Hydrolysis via UV-Vis Spectrophotometry

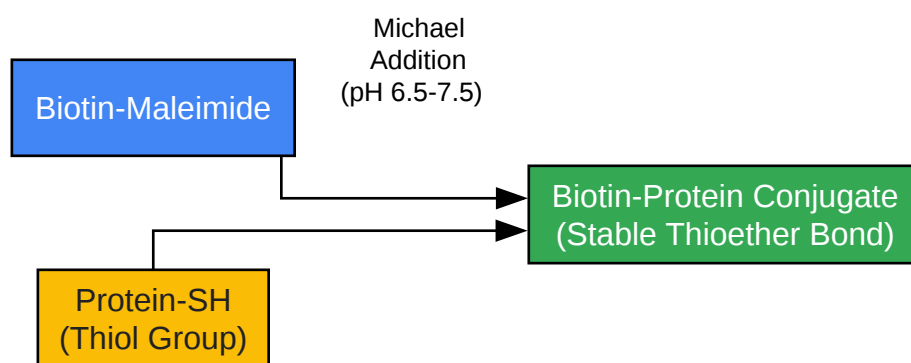
This protocol allows for the measurement of the rate of maleimide ring hydrolysis by monitoring the decrease in absorbance around 300 nm.[7]

- Materials:
 - **Biotin-maleimide** compound
 - Anhydrous DMSO or DMF
 - Reaction buffers at various pH values (e.g., pH 6.5, 7.5, 8.5)

- UV-Vis spectrophotometer and cuvettes
- Procedure: a. Prepare a concentrated stock solution (e.g., 10 mM) of the **biotin-maleimide** in anhydrous DMSO.[7] b. Dilute the stock solution into the different pH buffers to a final concentration suitable for UV-Vis analysis (e.g., 0.1-0.5 mM). c. Immediately measure the absorbance at the characteristic wavelength for the maleimide group (~300 nm).[7] d. Monitor the decrease in absorbance at this wavelength over time at a constant temperature. e. The rate of decrease in absorbance corresponds directly to the rate of maleimide hydrolysis at that specific pH.

Visualizations: Workflows and Mechanisms

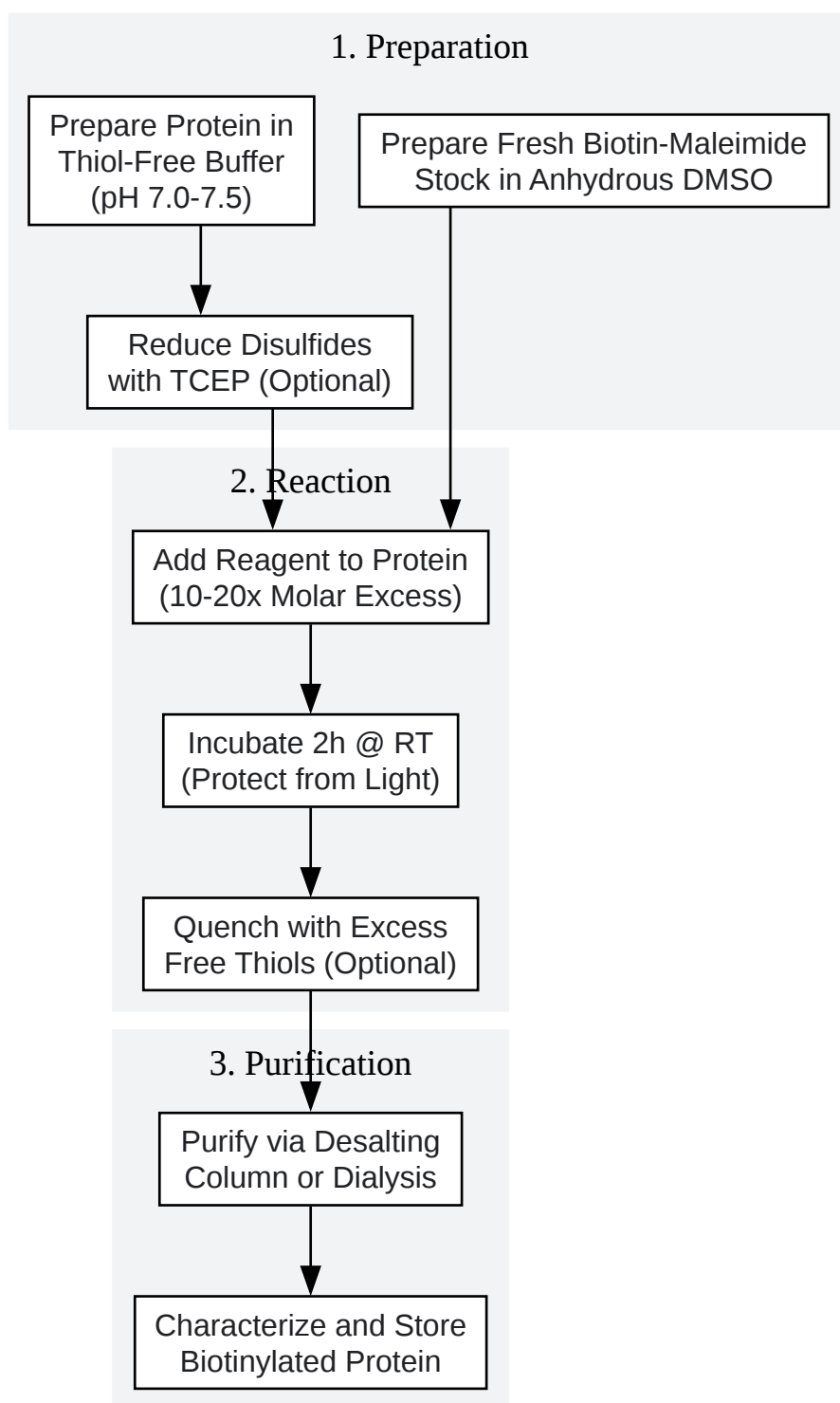
Reaction Mechanism



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Caption: Michael addition reaction of **Biotin-Maleimide** with a thiol.

Experimental Workflow for Protein Biotinylation



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Caption: General experimental workflow for protein biotinylation.

Troubleshooting Logic for Low Conjugation Yield

Caption: Troubleshooting workflow for low biotinylation efficiency.

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